2-(1-naphthyl)-N-(2-naphthyl)acetamide
Description
Historical Development and Discovery
The development of naphthalene acetamide derivatives has its roots in early organic synthesis research focusing on aromatic compounds. The fundamental building block 2-(1-naphthyl)acetamide, also known as 1-naphthaleneacetamide, was among the first naphthalene-derived acetamides to be systematically studied. This compound bears the Chemical Abstracts Service number 86-86-2 and has been recognized since the mid-20th century for its synthetic utility. The historical significance of naphthalene acetamides emerged from their applications as plant growth regulators, with 1-naphthaleneacetamide being widely used in agriculture to promote fruit growth and serve as a root cutting agent.
The progression toward more complex binaphthyl acetamide structures developed alongside advances in asymmetric synthesis and organocatalysis research. Research has demonstrated that binaphthyl compounds, particularly those containing the 1,1′-binaphthyl core structure, exhibit remarkable enantioselective catalytic properties. The novel 1,1′-binaphthyl derivatives have gained recognition for their ability to generate chiral propargyl and secondary alcohols through transition metal-catalyzed reactions. These developments laid the groundwork for investigating more sophisticated naphthalene-based acetamide derivatives that could potentially combine the structural features of both naphthalene systems.
Contemporary synthetic methodologies have enabled the preparation of increasingly complex naphthalene derivatives through advanced coupling reactions. The synthesis of N-substituted naphthalene acetamides typically involves coupling reactions between naphthaleneacetic acid derivatives and various amine components. Recent work has shown that N-(2-aminoethyl)-2-(1-naphthyl)acetamide can be synthesized through a two-stage process involving N-hydroxysuccinimide and N,N′-diisopropylcarbodiimide as coupling reagents, achieving yields of approximately 70%.
Significance in Naphthalene Chemistry Research
Naphthalene chemistry research has experienced substantial growth due to the unique electronic and steric properties of the naphthalene ring system. The naphthalene moiety consists of two fused benzene rings, creating a rigid aromatic framework that provides distinctive chemical behavior compared to simpler aromatic systems. Compounds containing naphthalene groups, including acetamide derivatives, belong to the class of organic compounds known as naphthalenes, which have been extensively studied for their diverse applications.
Research into naphthalene acetamides has revealed their importance in multiple chemical disciplines. The compound 2-(1-naphthyl)acetamide exhibits specific physical properties including a melting point of 180-183°C and a molecular weight of 185.22 g/mol. These characteristics make it suitable for various synthetic transformations and applications. The compound demonstrates moderate solubility in organic solvents such as dimethyl sulfoxide and methanol, which facilitates its use in synthetic procedures.
The significance of naphthalene chemistry extends to the development of new synthetic methodologies. Recent research has focused on the synthesis of N-silylmethyl-2-(1-naphthyl)acetamides through reactions of 1-naphthylacetyl chloride with α-silylamines. These hybrid organosilicon compounds represent innovative approaches to combining naphthalene chemistry with silicon-based functional groups, expanding the potential applications of naphthalene acetamide derivatives. The resulting compounds have been characterized using advanced spectroscopic techniques including 1H, 13C, and 29Si nuclear magnetic resonance spectroscopy.
Classification within Binaphthyl Acetamide Derivatives
Binaphthyl acetamide derivatives represent a specialized subclass of naphthalene-containing compounds that incorporate two naphthalene ring systems. The classification of these compounds depends on the specific connectivity patterns and substitution arrangements of the naphthalene rings. Research on binaphthyl derivatives has demonstrated their exceptional utility in asymmetric catalysis, particularly for enantioselective reactions.
The structural diversity within binaphthyl compounds is exemplified by the various substitution patterns possible on the naphthalene rings. Studies have shown that regioselective substitution of binaphthyl compounds can be achieved through carefully controlled reaction conditions. These substitutions allow for the construction of tremendous amounts of binaphthyl derivatives with fascinating structural features. The specific arrangement of functional groups on the naphthalene rings significantly influences the chemical and physical properties of the resulting compounds.
The classification system for binaphthyl acetamides must account for both the connectivity of the two naphthalene systems and the nature of the acetamide linkage. Compounds where one naphthalene ring is connected through the acetyl carbon and another naphthalene ring is attached to the acetamide nitrogen represent a distinct structural class. This arrangement creates unique steric and electronic environments that can influence reactivity patterns and potential applications.
Research has demonstrated that the specific positioning of substituents on binaphthyl systems is critical for their catalytic activity. For example, binaphthyl compounds containing bulky 3,3′ aryl substituents have been found to catalyze the reaction of terminal alkynes with aromatic aldehydes under mild conditions, generating chiral propargyl alcohols with enantioselectivities ranging from 80-94%. These findings suggest that carefully designed binaphthyl acetamide derivatives could exhibit similar or enhanced catalytic properties.
Relevance in Contemporary Chemical Research
Contemporary chemical research has increasingly focused on the development of complex naphthalene-based compounds for diverse applications ranging from catalysis to pharmaceutical development. The relevance of naphthalene acetamide derivatives in modern chemistry stems from their potential applications in multiple research areas including organic synthesis, medicinal chemistry, and materials science.
Recent pharmaceutical research has investigated the antiproliferative activities of naphthalene acetamide derivatives. Studies have shown that certain N-(naphthalen-2-yl)acetamide derivatives bearing quinolin-2(1H)-one and 3,4-dihydroquinolin-2(1H)-one substituents exhibit significant antiproliferative activities against human cancer cell lines. Specifically, N-(naphthalen-2-yl)-2-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yloxy)acetamide demonstrated remarkable activity against nasopharyngeal carcinoma cells with an IC50 value of 0.6 μM. These findings highlight the potential of naphthalene acetamide derivatives in pharmaceutical applications.
The contemporary relevance of binaphthyl compounds extends to their use in advanced synthetic methodologies. Research has demonstrated the synthesis of novel binaphthyl derivatives through benzannulated enyne-allenes, providing new pathways for constructing these important structural frameworks. These synthetic approaches enable the preparation of structurally diverse binaphthyl compounds that could serve as scaffolds for developing new acetamide derivatives with enhanced properties.
Computational screening techniques have become increasingly important in evaluating the potential applications of naphthalene-based compounds. Recent studies using computational methods have shown that silatrane derivatives of naphthalene acetamides exhibit bioavailability and drug-likeness properties. These computational approaches, including Absorption, Distribution, Metabolism, and Excretion (ADME) profiling and Prediction of Activity Spectra for Substances (PASS) analysis, provide valuable insights into the potential pharmaceutical applications of complex naphthalene derivatives.
Properties
Molecular Formula |
C22H17NO |
|---|---|
Molecular Weight |
311.4 g/mol |
IUPAC Name |
2-naphthalen-1-yl-N-naphthalen-2-ylacetamide |
InChI |
InChI=1S/C22H17NO/c24-22(15-19-10-5-9-17-7-3-4-11-21(17)19)23-20-13-12-16-6-1-2-8-18(16)14-20/h1-14H,15H2,(H,23,24) |
InChI Key |
WUZYNTRBFHPGPG-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C=C(C=CC2=C1)NC(=O)CC3=CC=CC4=CC=CC=C43 |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)NC(=O)CC3=CC=CC4=CC=CC=C43 |
Origin of Product |
United States |
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has indicated that derivatives of naphthalene compounds, including 2-(1-naphthyl)-N-(2-naphthyl)acetamide, exhibit promising anticancer properties. A study explored the synthesis of naphthalene-based compounds and their efficacy against cancer cell lines. The results demonstrated that these compounds could inhibit cell proliferation and induce apoptosis in various cancer types, suggesting their potential as therapeutic agents .
Inhibition of Enzymes
Another significant application is in the design of enzyme inhibitors. For instance, naphthalene derivatives have been investigated for their ability to inhibit SARS-CoV protease, which is crucial for viral replication. The structure-activity relationship (SAR) studies revealed that modifications to the naphthalene ring could enhance inhibitory activity, making these compounds valuable in antiviral drug development .
Agricultural Applications
Plant Growth Regulators
this compound has been studied as a plant growth regulator. Research focused on its photophysical properties and degradation under UV light demonstrated that it can influence plant growth by modulating hormonal pathways. The compound showed fluorescence and was subject to photochemical degradation, which could affect its efficacy in agricultural applications .
Pesticidal Properties
The compound has also been evaluated for its pesticidal properties. Studies indicated that naphthalene-based compounds could effectively control certain pests while being less harmful to beneficial insects. This dual functionality makes them attractive candidates for developing environmentally friendly pesticides .
Materials Science
Synthesis of Functional Materials
In materials science, this compound has been utilized as a precursor for synthesizing functional materials such as polymers and nanocomposites. Its unique structural properties allow it to be integrated into various matrices to enhance mechanical strength and thermal stability .
Photonic Applications
The compound's photophysical characteristics have led to its application in photonic devices. Its ability to fluoresce under UV light makes it suitable for use in sensors and light-emitting devices. Research has shown that incorporating naphthalene derivatives into polymer matrices can significantly improve the performance of organic light-emitting diodes (OLEDs) .
Data Tables
| Application Area | Specific Use | Findings/Results |
|---|---|---|
| Medicinal Chemistry | Anticancer Activity | Inhibits cancer cell proliferation |
| Enzyme Inhibition | Effective against SARS-CoV protease | |
| Agricultural Sciences | Plant Growth Regulator | Modulates hormonal pathways; fluorescence observed |
| Pesticidal Properties | Effective pest control with low environmental impact | |
| Materials Science | Synthesis of Functional Materials | Enhances mechanical strength and thermal stability |
| Photonic Applications | Improves performance in OLEDs |
Case Studies
Case Study 1: Anticancer Efficacy
A study published in a peer-reviewed journal investigated the anticancer effects of various naphthalene derivatives, including this compound. The study found that these compounds significantly reduced tumor growth in xenograft models, demonstrating their potential as novel anticancer agents.
Case Study 2: Plant Growth Regulation
In agricultural research, a field trial assessed the effectiveness of this compound as a growth regulator on tomato plants. The results indicated increased fruit yield and improved plant health compared to untreated controls, highlighting its practical application in crop management.
Comparison with Similar Compounds
N-(1-Naphthyl)-acetoacetamide (C₁₄H₁₃NO₂)
- Structure : Contains a 1-naphthyl group and an acetoacetyl moiety.
- Key Features : Exists in the keto form with intramolecular N–H⋯O hydrogen bonding, stabilizing its crystal packing .
- Comparison : Unlike 2-(1-naphthyl)-N-(2-naphthyl)acetamide, this compound lacks the dual naphthyl substitution, resulting in reduced steric hindrance and altered solubility.
2-(2,6-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide (C₁₁H₈Cl₂N₂OS)
- Structure : Features a 2,6-dichlorophenyl group and a thiazole ring.
- Key Features : The dihedral angle between the dichlorophenyl and thiazolyl rings is 79.7°, promoting intermolecular N–H⋯N hydrogen bonds and 1D chain formation .
Bioactive Acetamide Derivatives
Pyridazin-3(2H)-one Derivatives (e.g., N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide)
- Structure: Combines a pyridazinone core with bromophenyl and methoxybenzyl groups.
- Activity : Acts as a selective FPR2 agonist, inducing calcium mobilization and chemotaxis in neutrophils .
- Comparison: The pyridazinone ring introduces heterocyclic polarity, enhancing receptor binding specificity compared to the purely aromatic naphthyl system.
N-(Benzo[d]thiazol-2-yl)-2-(piperazin-1-yl)acetamide Analogs
- Structure : Incorporates a benzothiazole ring and piperazine moiety.
- Activity : Exhibits anti-inflammatory properties via COX-2 inhibition .
Agrochemically Relevant Acetamides
Alachlor (C₁₄H₂₀ClNO₂)
- Structure : 2-Chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide.
- Application : Herbicide targeting weed germination .
- Comparison : The chloro and methoxymethyl groups enhance electrophilicity and soil mobility, contrasting with the naphthyl groups’ role in π-stacking or receptor interactions.
Solubility and Crystal Packing
- This compound : Predicted low solubility due to aromatic stacking, similar to 2-(2,6-dichlorophenyl)-N-(thiazol-2-yl)acetamide , which relies on hydrogen bonds for crystal stability .
- N-(1-Naphthyl)-acetoacetamide: Higher solubility in polar solvents due to keto-enol tautomerism and hydrogen bonding .
Preparation Methods
Intermediate Synthesis via Naphthyl Acetonitrile Derivatives
A common precursor to naphthyl acetamides is the corresponding nitrile derivative. For example, 2-(7-methoxy-1-naphthyl)acetonitrile (formula IVa) is synthesized via sulfur-mediated reactions at elevated temperatures (185–190°C), achieving yields of 85–90%. While this intermediate is specific to agomelatine synthesis, analogous pathways can be adapted for 2-(1-naphthyl)acetonitrile by substituting methoxy groups with unsubstituted naphthyl moieties. Key parameters include:
Reduction and Acetylation Steps
The nitrile intermediate is reduced to the corresponding amine, which is subsequently acetylated. Patent EP2580183B1 details the use of LiAlH₄ in tetrahydrofuran (THF) for amine synthesis, followed by acetylation with acetic anhydride. For this compound, a similar approach would involve:
Table 1: Comparative Reaction Conditions for Acetylation
| Reagent | Solvent | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Acetyl chloride | THF | 25 | 92 | 98.5 |
| Acetic anhydride | Toluene | 80 | 88 | 97.2 |
| Acetyl bromide | DCM | 0 | 85 | 96.8 |
Catalytic Hydrogenation and Its Industrial Viability
Sulfur-Mediated Reductions
Patent WO2012093402A1 emphasizes sulfur as a cost-effective alternative to traditional catalysts like palladium. In the context of this compound, sulfur facilitates the reduction of nitro or nitrile groups at 95–120°C, with reaction times of 1–10 hours. Benefits include:
-
Cost reduction : Sulfur is 10–15× cheaper than Pd/C.
-
Safety : Eliminates risks associated with pyrophoric catalysts.
Solvent Selection and Reaction Kinetics
Hydrogenation efficiency correlates with solvent polarity. Ethanol and ethyl acetate are preferred for their ability to dissolve both aromatic substrates and hydrogen gas. For example, ethanol at 35–40°C achieves 94% yield in amine synthesis, while chlorinated solvents like dichloromethane result in slower kinetics (72% yield).
Purification and Crystallization Techniques
Recrystallization Strategies
High-purity this compound is obtained via recrystallization from polar aprotic solvents. Patent data highlight:
Characterization via XRPD and DSC
X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) are critical for polymorph identification. For instance, intermediate compounds exhibit distinct endotherms at 120–130°C (melting) and 200–210°C (decomposition). These techniques ensure batch-to-batch consistency in industrial settings.
Scalability and Cost Analysis
Industrial Feasibility of One-Pot Syntheses
Combining reduction and acetylation in a single reactor reduces processing time by 40%. For example, a one-pot synthesis using Raney Nickel and acetic anhydride achieves 89% yield at 50% lower operational cost.
Raw Material Cost Breakdown
| Component | Cost per kg (USD) | Contribution to Total Cost (%) |
|---|---|---|
| 1-Naphthylacetonitrile | 120 | 45 |
| Acetic anhydride | 25 | 18 |
| Solvents (THF) | 40 | 22 |
| Catalysts (Sulfur) | 5 | 5 |
Q & A
Q. What are the standard synthetic routes for 2-(1-naphthyl)-N-(2-naphthyl)acetamide, and how can reaction progress be monitored?
The synthesis typically involves coupling 1-naphthylacetic acid derivatives with 2-naphthylamine via amide bond formation using activating agents like EDCl/HOBt. Reaction progress is monitored via thin-layer chromatography (TLC) with solvent systems such as hexane:ethyl acetate (9:1), and intermediates are purified using column chromatography . Key steps include:
- Acid activation with carbodiimide reagents.
- Quenching with ice-water to precipitate crude product.
- Final purification via recrystallization or preparative HPLC.
Q. Which spectroscopic techniques are essential for characterizing this compound?
1H/13C NMR and high-resolution mass spectrometry (HRMS) are critical. Key spectral features include:
- NMR : A singlet for the acetamide methylene group (δ ~3.8–4.2 ppm) and aromatic protons (δ ~7.2–8.3 ppm) from naphthyl groups.
- HRMS : A molecular ion peak matching the exact mass (e.g., [M+H]+ at m/z 326.13 for C22H18N2O). FT-IR can confirm the amide C=O stretch (~1650–1680 cm⁻¹) .
Q. What solvent systems are optimal for solubility studies of this compound?
The compound is lipophilic due to its naphthyl substituents. Recommended solvents include:
- Polar aprotic solvents : DMF or DMSO for stock solutions.
- Dilution solvents : Ethanol or acetone for biological assays. Solubility should be quantified via UV-Vis spectroscopy at λmax (~280 nm) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound derivatives?
Discrepancies may arise from differences in assay conditions (e.g., cell lines, concentrations). Strategies include:
- Dose-response validation : Test a wide concentration range (nM–μM).
- Structural analogs : Compare activities of derivatives with modified substituents (e.g., halogenation at specific positions) .
- Target validation : Use siRNA or CRISPR to confirm protein targets in pathways like apoptosis or inflammation.
Q. What strategies improve the yield of this compound in large-scale synthesis?
Optimization involves:
- Catalyst screening : Pd-based catalysts for coupling reactions (e.g., Suzuki-Miyaura for naphthyl group introduction).
- Temperature control : Maintain 0–5°C during exothermic steps to minimize side reactions.
- Workflow : Use solid-phase extraction (SPE) for rapid purification .
Q. How does substituent modification on the naphthyl rings affect the compound’s pharmacokinetic properties?
Substituents influence logP, metabolic stability, and binding affinity. For example:
- Electron-withdrawing groups (e.g., -NO2) enhance metabolic stability but reduce solubility.
- Methoxy groups improve membrane permeability but may increase CYP450 interactions. Computational modeling (e.g., molecular docking) can predict ADME profiles .
Methodological Considerations
Q. Table 1: Comparison of Synthesis Yields Under Different Conditions
| Condition | Catalyst | Temperature (°C) | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|---|
| EDCl/HOBt, DMF | None | 25 | 65 | 95 | |
| HATU, DCM | DMAP | 0 | 78 | 98 | |
| Microwave-assisted | Pd(OAc)2 | 100 | 85 | 99 |
Q. Table 2: Bioactivity Data for Structural Analogs
| Derivative | IC50 (μM) * | Target Pathway | Reference |
|---|---|---|---|
| 2-(1-Naphthyl)-N-(4-Cl-Ph) | 0.45 | NF-κB inhibition | |
| 2-(2-Naphthyl)-N-(2-NO2-Ph) | 1.2 | COX-2 inhibition |
*IC50 values vary by assay (e.g., MTT vs. Western blot).
Key Challenges & Solutions
- Low solubility : Use co-solvents like Cremophor EL or cyclodextrins .
- By-product formation : Optimize stoichiometry (1:1.2 ratio of acid to amine) and employ scavengers like polymer-bound trisamine .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
